molecular formula C7H6N2O B13792974 2h-1,6-Methanofuro[2,3-d]pyrimidine CAS No. 91771-97-0

2h-1,6-Methanofuro[2,3-d]pyrimidine

Cat. No.: B13792974
CAS No.: 91771-97-0
M. Wt: 134.14 g/mol
InChI Key: YXSDZHPAAUZLDG-UHFFFAOYSA-N
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Description

2H-1,6-Methanofuro[2,3-d]pyrimidine is a sophisticated, fused tricyclic heterocyclic scaffold of significant interest in advanced chemical and pharmaceutical research. This structure combines a pyrimidine ring, a key component in nucleic acids and many bioactive molecules, with fused furan and methano-bridge rings, creating a unique three-dimensional architecture . Such complex scaffolds are highly valued in medicinal chemistry for their potential to interact with biological targets. Researchers utilize this and related N-heterocyclic compounds as critical building blocks in drug discovery programs, particularly for developing targeted therapies for oncology and other disease areas . The structural motif is also investigated in material science for its potential electronic and photophysical properties, given that similar pyrimidine-containing compounds have been developed for applications such as bioimaging and as fluorescent probes . As a novel chemical entity, its specific mechanism of action is target-dependent and a key area of ongoing investigation. This product is intended for use in laboratory research as a reference standard, a synthetic intermediate, or a starting point for the development of new active compounds. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all handling and testing are conducted by qualified professionals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91771-97-0

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

9-oxa-3,5-diazatricyclo[5.2.1.03,8]deca-1(10),5,7-triene

InChI

InChI=1S/C7H6N2O/c1-5-2-8-4-9-3-6(1)10-7(5)9/h1-2H,3-4H2

InChI Key

YXSDZHPAAUZLDG-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(N1CN=C3)O2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 2h 1,6 Methanofuro 2,3 D Pyrimidine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the intricate molecular architecture of 2H-1,6-methanofuro[2,3-d]pyrimidine derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

One-dimensional NMR spectra, including ¹H and ¹³C NMR, are fundamental for the initial structural verification of this compound compounds.

The ¹H NMR spectrum provides information about the chemical environment of protons in the molecule. For instance, in a typical spectrum of a substituted pyrimidine (B1678525), aromatic protons appear in the downfield region, while protons of alkyl or methoxy (B1213986) groups are found in the upfield region. nih.gov The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and integration values are all crucial for assigning protons to their respective positions within the fused ring system. For example, the protons on the pyrimidine ring will have characteristic chemical shifts that are influenced by the nature and position of substituents. nih.gov

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., sp², sp³, carbonyl), allowing for the confirmation of the core furo[2,3-d]pyrimidine (B11772683) structure and the identification of substituent carbons. nih.govrsc.org Temperature-dependent NMR studies can also be employed to understand dynamic processes and conformational changes in the molecule. mdpi.com

A representative, though generalized, dataset for a hypothetical this compound derivative is presented below to illustrate the type of information obtained from 1D NMR.

¹H and ¹³C NMR Data for a Representative this compound Derivative

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyrimidine H 8.0-8.5 150-165
Furan (B31954) H 6.5-7.5 110-145
Methane bridge CH 3.0-4.0 40-50
Methane bridge CH₂ 1.5-2.5 30-40

Two-dimensional NMR techniques are essential for unambiguously establishing the connectivity of atoms and the stereochemistry of this compound compounds.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.eduslideshare.net Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is invaluable for tracing out the connectivity of protons within the fused ring system and any attached side chains. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). sdsu.eduprinceton.edu This allows for the direct assignment of protons to their corresponding carbon atoms, providing a clear map of the C-H bonds within the molecule. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal long-range (typically 2-4 bonds) correlations between protons and carbons. sdsu.eduprinceton.edu This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule by observing correlations across heteroatoms or through the fused ring system. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These techniques are crucial for determining the stereochemistry and spatial proximity of atoms. slideshare.netprinceton.edu They detect through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. Cross-peaks in a NOESY or ROESY spectrum indicate that the correlated protons are spatially near, which is essential for defining the relative stereochemistry at chiral centers and for understanding the three-dimensional conformation of the molecule. researchgate.net

Application of 2D NMR for Structural Elucidation

2D NMR Technique Information Gained Application to this compound
COSY ¹H-¹H correlations Establishes proton connectivity within the pyrimidine, furan, and methano-bridge moieties.
HSQC ¹H-¹³C one-bond correlations Assigns protons to their directly attached carbons, confirming C-H linkages.
HMBC ¹H-¹³C long-range correlations Connects molecular fragments and identifies quaternary carbons in the fused ring system.

| NOESY/ROESY | Through-space ¹H-¹H correlations | Determines the stereochemistry of the methano-bridge and the relative orientation of substituents. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass and, by extension, the molecular formula and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion with a high degree of accuracy. nih.gov This precise mass measurement allows for the unambiguous determination of the elemental composition and molecular formula of the this compound derivative. rug.nl Techniques like electrospray ionization (ESI) are often used to generate the protonated molecule [M+H]⁺ for analysis. researchgate.net

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that can be used to deduce its structure. By analyzing the masses of the fragment ions, it is possible to infer the presence of specific functional groups and structural motifs. The fragmentation of pyrimidine-containing compounds often involves characteristic losses of small molecules or radicals from the pyrimidine ring and its substituents. sapub.orgresearchgate.net In the case of 2H-1,6-methanofuro[2,3-d]pyrimidines, fragmentation would likely involve the cleavage of the fused ring system and the loss of substituents. The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), helps to confirm the proposed structure. researchgate.netnih.govimreblank.ch

Hypothetical HRMS and Fragmentation Data

Ion Calculated Exact Mass Observed Exact Mass Inferred Fragment Loss
[M+H]⁺ e.g., 205.0718 e.g., 205.0715 -
[M-CH₃+H]⁺ e.g., 190.0483 e.g., 190.0480 Loss of a methyl group

X-ray Crystallography for Absolute Configuration and Solid-State Structurenih.govnih.govmdpi.comresearchgate.netresearchgate.net

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to obtain a detailed model of the atomic positions.

This technique provides unequivocal proof of the molecular structure, including the precise bond lengths, bond angles, and torsional angles. researchgate.net Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which is often challenging to establish by spectroscopic methods alone. nih.govnih.gov The resulting crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice. researchgate.net The synthesis of a novel hydrazone of thieno[2,3-d]pyrimidine (B153573) clubbed with ninhydrin (B49086) has been characterized by X-ray crystallography. mdpi.com

Crystallographic Data for a Representative Furo[2,3-d]pyrimidine Derivative

Parameter Value
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å) e.g., 8.5
b (Å) e.g., 10.2
c (Å) e.g., 12.1
β (°) e.g., 95.5
Volume (ų) e.g., 1040

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups present within a molecule. nih.govyoutube.com These techniques probe the vibrational modes of molecular bonds, providing a unique "fingerprint" spectrum for a given compound. mdpi.com For a molecule with the complexity of this compound, the resulting spectra would be a composite of the vibrations of its constituent pyrimidine and fused furan ring systems, along with the methano bridge.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Specific functional groups absorb IR radiation at characteristic frequencies. For a this compound derivative, key IR absorption bands would be expected for the C-N, C=N, C-O, and C-H bonds within the heterocyclic structure.

Theoretical and experimental studies on related pyrimidine derivatives provide a basis for assigning the expected vibrational frequencies. nih.govresearchgate.net For instance, the C=N stretching vibrations in the pyrimidine ring are typically observed in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan moiety would likely appear in the 1000-1200 cm⁻¹ range. The C-H stretching vibrations of the aliphatic methano bridge and any aromatic protons would be found around 2800-3100 cm⁻¹.

Table 1: Hypothetical Infrared (IR) Spectral Data for a this compound Derivative
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3100-3000MediumAromatic/Heteroaromatic C-H stretch
2980-2850Medium-StrongAliphatic C-H stretch (methano bridge)
1620-1550StrongC=N and C=C stretching (pyrimidine ring)
1480-1400MediumCH₂ scissoring (methano bridge)
1250-1050StrongC-O-C asymmetric and symmetric stretching (furan ring)
1200-1000Medium-StrongC-N stretching (pyrimidine ring)

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, usually from a laser source. cardiff.ac.uk While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals.

For a this compound compound, Raman spectroscopy would be particularly useful for observing the vibrations of the carbon-carbon bonds within the fused ring system and the symmetric vibrations of the pyrimidine ring. nih.gov Computational studies, often employing Density Functional Theory (DFT), can aid in the assignment of both IR and Raman active modes, providing a more complete picture of the molecular vibrations. nih.gov

Table 2: Predicted Raman Active Modes for a this compound Derivative
Raman Shift (cm⁻¹)IntensityVibrational Mode Assignment
3100-3000StrongAromatic/Heteroaromatic C-H stretch
1600-1500MediumRing stretching (pyrimidine)
1400-1300StrongRing breathing (symmetric)
900-800MediumRing deformation modes

Chromatographic Methods for Purity Assessment and Complex Mixture Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods in this regard.

High-Performance Liquid Chromatography (HPLC):

The purity of a synthesized sample of a this compound derivative can be assessed by the presence of a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. By coupling the HPLC system to a UV detector, the characteristic UV absorbance of the pyrimidine ring can be used for detection.

Table 3: Illustrative HPLC Parameters for the Analysis of a this compound Derivative
ParameterCondition
ColumnC18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of water and acetonitrile (B52724) (both may contain a small amount of acid like formic or acetic acid)
Flow Rate1.0 mL/min
DetectionUV at 260 nm
Expected Retention TimeDependent on specific derivatization, but typically in the range of 5-15 minutes

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. chromatographyonline.com This technique is suitable for volatile and thermally stable compounds. For a this compound derivative, derivatization might be necessary to increase its volatility for GC analysis.

Once separated by the GC column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. This fragmentation pattern is highly specific to the molecule's structure and can be used for definitive identification. The molecular ion peak confirms the molecular weight of the compound.

Table 4: Anticipated GC-MS Data for a Derivatized this compound Compound
ParameterObservation
Retention TimeSpecific to the derivative and GC conditions
Molecular Ion Peak (M⁺)Corresponds to the molecular weight of the derivatized compound
Key Fragmentation IonsFragments corresponding to the loss of substituents, cleavage of the furan ring, or fragmentation of the pyrimidine ring

Theoretical and Computational Chemistry of 2h 1,6 Methanofuro 2,3 D Pyrimidine Architectures

Electronic Structure Calculations

Electronic structure calculations are pivotal in modern chemistry for providing a quantum mechanical description of a molecule's electron distribution, which in turn governs its chemical properties and reactivity.

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. It is frequently used to optimize molecular geometry and calculate thermodynamic properties. For the 2H-1,6-methanofuro[2,3-d]pyrimidine system, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be the standard approach for obtaining an optimized structure. ijcce.ac.ir

These calculations would reveal key bond lengths, bond angles, and dihedral angles. The methano bridge is expected to impose significant strain on the furo[2,3-d]pyrimidine (B11772683) core, leading to deviations from the planarity typically observed in simpler fused pyrimidines. The calculated total electronic energy would provide a measure of the molecule's stability. While specific data for this exact molecule is not available in the literature, related studies on pyrimidine (B1678525) derivatives and bridged systems offer a basis for expected values. ijcce.ac.irnih.gov

Hypothetical Optimized Geometry Parameters for this compound (DFT B3LYP/6-31G(d,p))

ParameterPredicted ValueNotes
Bond Lengths (Å)
N1-C2~1.34Typical C-N bond in pyrimidine ring.
C5-C6~1.55Strained C-C bond in the bridged system.
C7-O~1.37C-O bond within the furan (B31954) ring.
Bond Angles (°) **
C4-N3-C2~115°Reflects the geometry of the pyrimidine ring.
C5-C7-C6~95°Acute angle due to the methano bridge.
Dihedral Angles (°) **
H-C7-C5-C4VariableIndicates the puckering of the bridged system.

Note: This table is a hypothetical representation based on general principles of computational chemistry and data from related structures. Actual values would require specific calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.

For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the nitrogen atoms of the pyrimidine ring, indicating their susceptibility to electrophilic attack or protonation. researchgate.netnih.gov Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms. The analysis of MEP maps for substituted pyridines and pyrimidines has shown that the location and depth of the minimum potential are key indicators of reactivity. nih.govrsc.org The bridged structure may also influence the accessibility of these regions.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and distribution of these orbitals are critical for understanding a molecule's electronic behavior.

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich furo[2,3-d]pyrimidine ring system, particularly on the nitrogen and oxygen atoms. This orbital's energy level indicates the molecule's ionization potential.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. The LUMO is likely to be distributed over the pyrimidine ring, making it the site for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity and lower stability. researchgate.net

Studies on related fused pyrimidine systems often use FMO analysis to rationalize their biological activity and reaction mechanisms. acs.orgresearchgate.net

Hypothetical FMO Properties for this compound

OrbitalPredicted Energy (eV)Localization
HOMO-6.5Pyrimidine and Furan Rings
LUMO-1.2Pyrimidine Ring
HOMO-LUMO Gap5.3Entire Molecule

Note: This table is a hypothetical representation based on general principles and data from related structures. Actual values would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The rigid, bridged structure of this compound presents unique conformational challenges that can be explored through computational methods.

The methano bridge introduces significant ring strain, a combination of angle strain and torsional strain. wikipedia.orglibretexts.org This strain arises from the deviation of bond angles from their ideal values to accommodate the bicyclic structure. libretexts.org Bicyclic compounds with bridges, such as norbornane, are known to be significantly less flexible than their monocyclic counterparts. libretexts.org

The ring strain energy can be estimated computationally by comparing the molecule's heat of formation to that of a strain-free reference compound. osti.gov This high strain energy can make the molecule more reactive, with certain reactions being driven by the release of this strain. wikipedia.org The flexibility of the bridged system would be minimal, likely limited to small vibrational motions rather than large conformational changes.

Due to the rigidity of the bridged system, this compound is expected to have a very limited number of stable conformations. A conformational search using molecular mechanics or DFT could identify the global minimum energy structure and any other low-energy conformers. The energetic landscape would likely be characterized by a deep potential well corresponding to the most stable conformation, with high energy barriers to any significant structural rearrangement.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. rsc.orgnih.govnih.gov An MD simulation would show the molecule vibrating around its equilibrium geometry. By analyzing the trajectory of the atoms over time, one can understand the accessible conformational space and the stability of the preferred conformation. For a rigid molecule like this, the MD simulation would likely confirm its limited flexibility.

Prediction of Spectroscopic Properties: An Unwritten Chapter

Computational NMR and IR Chemical Shift Prediction

Currently, there are no published computational studies predicting the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra of this compound. Such predictions, typically performed using Density Functional Theory (DFT) methods, would be instrumental in characterizing this molecule and any of its potential derivatives. For related pyrimidine-fused heterocycles, computational analyses have successfully correlated calculated chemical shifts with experimental data, aiding in structural elucidation.

UV-Vis Absorption and Fluorescence Characteristics

Similarly, the electronic absorption and emission properties of this compound have not been computationally explored. Time-Dependent DFT (TD-DFT) is a standard method for predicting UV-Vis absorption and fluorescence spectra, providing insights into the electronic transitions within a molecule. The influence of the methano-bridge on the chromophoric pyrimidine system remains a topic for future investigation.

Reactivity and Mechanism Predictions: A Frontier of Inquiry

Computational Assessment of Reaction Pathways and Stereoselectivity

The reactivity of the this compound scaffold is yet to be computationally assessed. The strained methano-bridge is expected to significantly influence the molecule's reactivity, potentially leading to unique reaction pathways and stereochemical outcomes. Computational modeling could predict sites of nucleophilic and electrophilic attack, as well as the feasibility of various chemical transformations.

Transition State Calculations for Activation Energies

Without established reaction pathways, no transition state calculations for determining activation energies have been reported for this compound. Such calculations are crucial for understanding the kinetics of potential reactions and for designing efficient synthetic routes.

Structure-Activity Relationship (SAR) through Computational Modeling: A Future Endeavor

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for designing potent and selective drug candidates. For many heterocyclic compounds, computational modeling has been instrumental in building robust SAR models. However, in the absence of biological activity data and a library of analogues for this compound, no computational SAR studies have been undertaken.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their specific activity. For pyrimidine-based architectures, including fused systems like furo[2,3-d]pyrimidines, QSAR studies have been pivotal in identifying the key molecular features that govern their interactions with biological targets. nih.gov

In studies of related pyrimidine derivatives, QSAR models are often developed using multiple linear regression (MLR) or more advanced non-linear methods like artificial neural networks (ANN). nih.gov These models rely on calculating a wide array of molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, electronic distribution, and geometry.

For a series of pyrimidine derivatives targeting a specific protein like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a typical QSAR study involves dividing the dataset into a training set, to build the model, and a test set, to validate its predictive power. nih.gov The resulting models can highlight which descriptors are most influential. For instance, a 3D-QSAR model developed for a set of inhibitors might reveal that steric and electrostatic fields are primary determinants of binding affinity.

A successful QSAR model is characterized by strong statistical metrics. Key parameters include the coefficient of determination (R²), which indicates how well the model fits the data, and the cross-validated coefficient (Q²), which assesses the model's predictive capability. High values for both R² and Q² suggest a robust and reliable model. researchgate.netnih.gov For example, a CoMSIA (Comparative Molecular Similarity Indices Analysis) model for pyrimidine derivatives targeting the σ1 receptor showed a high training correlation (R² = 0.96), indicating a strong descriptive ability. researchgate.net

Table 1: Representative Statistical Data from QSAR Models for Pyrimidine-Based Compounds

Model TypeTarget ClassR² (Coefficient of Determination)Q² (Cross-Validated Coefficient)Key Finding
3D-QSAR/CoMSIAσ1 Receptor Inhibitors0.960.54Model reliability demonstrated for activity prediction. researchgate.net
2D-QSARAlkaline Phosphatase Inhibitors0.9580.903Autocorrelated descriptors are important for inhibitory activity. nih.gov
3D-QSARPDE4B Inhibitors0.9180.852Statistically significant model with high correlation. nih.gov

This table presents illustrative data from QSAR studies on various pyrimidine derivatives to demonstrate the application and outcomes of the technique.

Molecular Docking and Binding Mode Analysis with Target Proteins (conceptual interaction, not biological effect)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the this compound scaffold and its analogs, docking studies are crucial for visualizing and understanding their potential interactions within the binding site of a target protein. These studies provide a static snapshot of the conceptual binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking.

In the context of P2Y12 receptor antagonists, a major area of research for related pyrimidine compounds, molecular docking has elucidated the binding patterns of this chemical class. nih.gov Docking simulations place the ligand into the active site of the receptor, and the resulting poses are scored based on their energetic favorability. The most favorable poses reveal specific contacts between the ligand and amino acid residues of the protein.

For example, docking studies of pyrimidine derivatives into the active site of proteins like cyclin-dependent kinase 2 (CDK2) or VEGFR-2 have identified critical interactions. nih.govnih.gov The pyrimidine core itself often participates in hydrogen bonding via its nitrogen atoms. Substituents on the core can form additional contacts; for instance, a phenyl group might engage in pi-pi stacking with aromatic residues like tyrosine or phenylalanine, while other functional groups can act as hydrogen bond donors or acceptors with polar residues like serine, threonine, or the peptide backbone. nih.gov

Analysis of thieno[2,3-d]pyrimidine (B153573) derivatives, structurally similar to the furo[2,3-d]pyrimidine core, targeting VEGFR-2 revealed key binding interactions within the kinase domain. nih.gov These often involve hydrogen bonds with residues in the hinge region of the kinase, a common anchoring point for inhibitors.

Table 2: Conceptual Binding Interactions of Pyrimidine Derivatives with Target Proteins

Compound ClassTarget ProteinKey Interacting Residues (Example)Type of Interaction
Pyrimidine derivativesCyclin-Dependent Kinase 2 (CDK2)Phenylalanine, Lysine, Aspartic AcidPi-pi stacking, Hydrogen bonds
Thieno[2,3-d]pyrimidinesVEGFR-2Cysteine, Aspartate, GlutamateHydrogen bonds, Hydrophobic interactions
DihydropyrimidinonesAlkaline PhosphataseAlanine, Tyrosine, Histidine, ProlineHydrogen bonds, Amide-pi stacked interactions nih.gov

This table summarizes common conceptual interactions observed in molecular docking studies of various pyrimidine-based compounds with their respective protein targets.

Pharmacophore Modeling based on Structural Features

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target structure. It defines the spatial arrangement of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings (AR), and hydrophobic groups (HY). For a series of compounds based on the this compound scaffold, pharmacophore modeling helps to distill the key structural motifs required for target engagement.

These models are typically generated by aligning a set of active molecules and identifying the common chemical features. For instance, a pharmacophore model for a series of 2-phenylpyrimidine (B3000279) analogues was developed and yielded a five-point hypothesis. nih.gov This model provided a 3D arrangement of features that could be used to screen virtual libraries for new compounds with a high probability of having the desired interaction profile.

The features of a pharmacophore model for pyrimidine-based compounds often include:

Hydrogen Bond Acceptors: The nitrogen atoms within the pyrimidine ring are frequently identified as key hydrogen bond acceptors.

Aromatic/Hydrophobic Features: Aromatic rings attached to the core scaffold often serve as crucial hydrophobic or aromatic stacking features.

Hydrogen Bond Donors: Substituents such as amino or hydroxyl groups can be identified as important hydrogen bond donors.

The resulting pharmacophore model provides a 3D query that is more abstract than a specific molecule but more detailed than a simple 2D structural formula. This tool is invaluable for virtual screening and for guiding the design of new molecules by ensuring they possess the necessary features in the correct spatial orientation for interaction with a target binding site.

Table 3: Common Pharmacophoric Features for Pyrimidine-Based Ligands

Pharmacophore FeatureTypical Corresponding Chemical GroupRole in Interaction
Hydrogen Bond Acceptor (HBA)Pyrimidine Ring Nitrogens, Carbonyl OxygenForms hydrogen bonds with donor residues in the target protein.
Aromatic Ring (AR)Phenyl, Thienyl, or other aryl substituentsEngages in pi-pi stacking or hydrophobic interactions.
Hydrophobic Group (HY)Alkyl chains, Fused aliphatic ringsOccupies hydrophobic pockets within the binding site.
Hydrogen Bond Donor (HBD)Amine (NH₂) or Hydroxyl (OH) groupsForms hydrogen bonds with acceptor residues in the target protein.

Role of 2h 1,6 Methanofuro 2,3 D Pyrimidine As a Core Scaffold or Building Block

Integration into More Complex Polycyclic Molecular Architectures

The 2H-1,6-Methanofuro[2,3-d]pyrimidine core serves as an exceptional starting point for the synthesis of more elaborate polycyclic systems. The fused ring system provides a stable platform upon which additional rings and functional groups can be appended with a high degree of stereochemical control. This is particularly advantageous in constructing compounds that mimic complex natural products or that are designed to interact with specific and intricate biological targets.

The synthetic utility of related furo[2,3-d]pyrimidine (B11772683) systems has been demonstrated in the preparation of a variety of biologically active molecules. nih.govrsc.orgnih.govresearchgate.net By leveraging the inherent reactivity of the pyrimidine (B1678525) and furan (B31954) rings, chemists can employ a range of synthetic transformations to build upon the this compound core. These transformations may include cyclization reactions, cross-coupling reactions, and various functional group interconversions to generate diverse libraries of complex molecules. mdpi.comnih.govmdpi.com

The following table provides a conceptual overview of synthetic strategies that could be employed to integrate the this compound scaffold into larger, more complex structures.

Reaction TypePotential Application on the ScaffoldResulting Structural Motif
AnnulationBuilding an additional ring onto the pyrimidine moiety.Tetracyclic fused systems
CycloadditionUtilizing the furan ring as a diene or dienophile.Bridged polycyclic adducts
Cross-couplingFunctionalizing specific positions with aryl or alkyl groups.Substituted polycyclic frameworks

This table is a conceptual representation and not based on experimentally verified reactions for the specific this compound scaffold.

Design of Rigid Constrained Analogs for Structure-Based Research

Structure-based drug design (SBDD) relies on the precise understanding of the interactions between a ligand and its biological target. The conformational flexibility of a ligand can often complicate this process, as multiple binding modes may be possible. The rigid nature of the this compound scaffold helps to overcome this challenge by significantly reducing the number of accessible conformations. nih.gov

This conformational restriction is invaluable for:

Elucidating Binding Modes: By locking the core structure into a specific orientation, researchers can more accurately determine the optimal binding pose within a protein's active site.

Improving Binding Affinity: Pre-organizing the molecule into a bioactive conformation can reduce the entropic penalty upon binding, potentially leading to a significant increase in potency.

Enhancing Selectivity: The well-defined shape of the rigid scaffold can be tailored to fit a specific target, thereby minimizing off-target interactions and associated side effects.

The development of inhibitors for various enzymes, such as kinases and proteases, has benefited from the use of rigid scaffolds. The design of novel furo[2,3-d]pyrimidine derivatives as potential VEGFR-2 inhibitors highlights the utility of this core structure in creating potent and selective therapeutic agents. nih.gov

Bioisosteric Replacements and Scaffold Hopping within the Methanofuro[2,3-d]pyrimidine System

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry for optimizing lead compounds and discovering novel chemical entities. nih.govresearchgate.net The this compound system, while being a unique scaffold itself, can also participate in these transformative approaches.

Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. researchgate.net Within the this compound framework, various bioisosteric replacements can be envisioned to fine-tune its properties. For instance, the oxygen atom in the furan ring could be replaced with a sulfur atom to yield the corresponding thieno[2,3-d]pyrimidine (B153573) analog, which may exhibit altered metabolic stability or binding interactions. nih.govresearchgate.net Similarly, substituents on the pyrimidine ring can be replaced with other functional groups to modulate properties such as solubility and hydrogen bonding capacity.

Scaffold Hopping: Scaffold hopping aims to identify structurally novel compounds that retain the biological activity of a known parent scaffold. researchgate.netnih.govcrick.ac.uk The this compound core can serve as a template for scaffold hopping exercises. By analyzing its key pharmacophoric features, computational methods can be employed to identify alternative, structurally diverse scaffolds that present the same features in a similar spatial arrangement. This approach has been successfully applied to the broader class of furo[2,3-d]pyrimidines to discover potent inhibitors of various biological targets. nih.govresearchgate.netnih.govcrick.ac.uk

The following table illustrates potential bioisosteric replacements and scaffold hops involving the furo[2,3-d]pyrimidine core.

Original Scaffold/FragmentBioisosteric Replacement/Scaffold HopRationale for Modification
Furo[2,3-d]pyrimidineThieno[2,3-d]pyrimidineAltered electronics and metabolic stability. nih.govresearchgate.net
Furo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidineModified hydrogen bonding potential. mdpi.commdpi.comntnu.no
Furo[2,3-d]pyrimidinePyrido[2,3-d]pyrimidineIntroduction of a nitrogen atom for new interactions. nih.govmdpi.com

This table provides examples based on related heterocyclic systems and general medicinal chemistry principles.

Application in Chemical Probe Development (conceptual design)

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. An ideal chemical probe possesses high potency, selectivity, and a known mechanism of action. The rigid this compound scaffold provides a promising foundation for the conceptual design of such probes.

The well-defined structure of this scaffold allows for the precise placement of functional groups that can act as "warheads" for covalent modification of the target protein or as attachment points for reporter tags such as fluorophores or biotin. The rigidity of the core ensures that these functional groups are presented in a consistent and predictable manner, which is crucial for achieving high selectivity.

A conceptual design for a chemical probe based on the this compound scaffold could involve:

A recognition element: The core scaffold itself, decorated with substituents that confer high affinity and selectivity for the target of interest.

A reactive group: A strategically placed electrophile or photoactivatable group that can form a covalent bond with a nearby residue in the target's binding site.

A linker and reporter tag: A flexible chain connecting the scaffold to a fluorescent dye or an affinity tag, allowing for visualization or pull-down experiments.

The development of potent and selective inhibitors based on the furo[2,3-d]pyrimidine scaffold for targets like Notum carboxylesterase suggests the potential for creating valuable chemical tools for biological research. nih.govresearchgate.netnih.govcrick.ac.uk

Future Research Directions and Unexplored Avenues for 2h 1,6 Methanofuro 2,3 D Pyrimidine Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Routes

The exploration of any novel chemical scaffold is fundamentally dependent on the availability of efficient and practical synthetic methodologies. For 2H-1,6-Methanofuro[2,3-d]pyrimidine, a primary research objective should be the development of synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. Future investigations should prioritize the design of cascade or domino reactions that can construct the complex polycyclic framework in a single operational step from readily available starting materials. The exploration of catalytic systems, including transition metal catalysis and organocatalysis, could provide access to novel bond-forming strategies, minimizing the need for stoichiometric reagents and reducing waste. A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Prospective Synthetic Strategies for this compound

Synthetic Approach Potential Advantages Potential Challenges
Multicomponent Reactions High convergence, operational simplicity, rapid access to diversity. Identification of suitable reaction partners and conditions.
Catalytic Cycloadditions High atom economy, potential for stereocontrol. Substrate synthesis, catalyst development.

Advanced Stereocontrol in the Synthesis of Complex this compound Derivatives

The rigid methano-bridge in the this compound scaffold creates multiple stereocenters. The precise control of the relative and absolute stereochemistry of these centers is paramount for many potential applications, particularly in medicinal chemistry and materials science. Future research should therefore focus on the development of asymmetric synthetic methods. This could involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions. The synthesis of enantiopure derivatives will be crucial for understanding their interactions with biological systems and for the development of chiral materials.

Deeper Mechanistic Understanding via State-of-the-Art Computational Methods

A thorough understanding of the electronic structure and reactivity of the this compound scaffold is essential for predicting its chemical behavior and for the rational design of new derivatives. State-of-the-art computational methods, such as Density Functional Theory (DFT) and ab initio calculations, should be employed to investigate the molecule's frontier molecular orbitals, electrostatic potential, and bond dissociation energies. Such studies can provide valuable insights into reaction mechanisms, guide the selection of reagents and reaction conditions for synthetic transformations, and predict the photophysical properties of novel derivatives. Computational studies on related pyrimidine (B1678525) derivatives have demonstrated the power of these methods in predicting molecular properties and guiding experimental work. researchgate.net

Exploration of Novel Chemical Reactivity and Transformations of the Scaffold

Once efficient synthetic routes are established, the next logical step is to explore the chemical reactivity of the this compound core. A systematic investigation of its susceptibility to electrophilic and nucleophilic attack, as well as its behavior in pericyclic reactions and under various catalytic conditions, will be necessary. The unique electronic and steric environment of the scaffold may lead to unprecedented chemical transformations, opening up new avenues for the synthesis of complex and diverse molecular architectures. The functionalization of the pyrimidine and furan (B31954) rings will be of particular interest for tuning the properties of the molecule.

Design of New Functional Materials Incorporating the this compound Scaffold (e.g., luminescent properties)

The rigid and well-defined structure of the this compound scaffold makes it an attractive building block for the design of novel functional materials. By appending suitable chromophoric or electronically active substituents, it may be possible to create new materials with interesting photophysical properties, such as fluorescence or phosphorescence. The constrained nature of the scaffold could lead to high quantum yields and unique emission characteristics. The potential applications of such materials could range from organic light-emitting diodes (OLEDs) to chemical sensors and bio-imaging agents.

Interdisciplinary Research with Structural Biology for Ligand-Protein Co-crystallization Studies

The three-dimensional and conformationally restricted nature of this compound derivatives makes them intriguing candidates for investigation as ligands for biological macromolecules. Interdisciplinary collaborations with structural biologists will be crucial to explore these possibilities. Co-crystallization studies of synthetic derivatives with target proteins can provide detailed, atomic-level information about their binding modes and intermolecular interactions. nih.govnih.gov This structural information is invaluable for understanding the principles of molecular recognition and for the rational design of more potent and selective ligands, focusing on the structural aspects of binding rather than clinical outcomes.

Q & A

Q. What analytical techniques quantify trace impurities in methanofuropyrimidine samples?

  • Methodology : UPLC-MS/MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) detects impurities at <0.1% levels. For chiral purity, use HPLC with a Chiralpak AD-H column and polarimetric detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.